2-tert-Butyl 7-ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl 7-ethyl (1R,4S)-2-azabicyclo[221]heptane-2,7-dicarboxylate is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl 7-ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-tert-Butyl 7-ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2,7-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and protein binding.
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different functional groups.
Uniqueness
Properties
CAS No. |
745836-22-0 |
---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-O-tert-butyl 7-O-ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)11-9-6-7-10(11)15(8-9)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3/t9-,10-,11?/m1/s1 |
InChI Key |
SFCFZVQNPNMCIT-DIOIDXFWSA-N |
Isomeric SMILES |
CCOC(=O)C1[C@@H]2CC[C@H]1N(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1C2CCC1N(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.